molecular formula C10H20O4S B3052207 [trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate CAS No. 395090-85-4

[trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate

Cat. No.: B3052207
CAS No.: 395090-85-4
M. Wt: 236.33 g/mol
InChI Key: IXVZQSZBGPQSPM-UHFFFAOYSA-N
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Description

[trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate is an organic compound with the molecular formula C10H20O4S and a molecular weight of 236.33 g/mol. This compound is characterized by a cyclohexane ring substituted with a methoxymethyl group and a methanesulfonate ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate typically involves the reaction of trans-4-(Methoxymethyl)cyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

[trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution (SN2): The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with sodium methoxide yields [trans-4-(Methoxymethyl)cyclohexyl]methyl ether.

    Hydrolysis: The major products are trans-4-(Methoxymethyl)cyclohexanol and methanesulfonic acid.

Scientific Research Applications

[trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate involves the nucleophilic attack on the methanesulfonate ester group. The methanesulfonate group is a good leaving group, facilitating the formation of a new bond between the nucleophile and the cyclohexyl moiety. This reaction can modify the chemical and physical properties of the target molecule, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    trans-4-Methylcyclohexylamine: This compound has a similar cyclohexane ring structure but with an amine group instead of a methoxymethyl and methanesulfonate ester group.

    trans-4-Methylcyclohexanol: This compound is similar but lacks the methanesulfonate ester group.

Uniqueness

[trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate is unique due to the presence of both a methoxymethyl group and a methanesulfonate ester group. This combination allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

395090-85-4

Molecular Formula

C10H20O4S

Molecular Weight

236.33 g/mol

IUPAC Name

[4-(methoxymethyl)cyclohexyl]methyl methanesulfonate

InChI

InChI=1S/C10H20O4S/c1-13-7-9-3-5-10(6-4-9)8-14-15(2,11)12/h9-10H,3-8H2,1-2H3

InChI Key

IXVZQSZBGPQSPM-UHFFFAOYSA-N

SMILES

COCC1CCC(CC1)COS(=O)(=O)C

Canonical SMILES

COCC1CCC(CC1)COS(=O)(=O)C

Origin of Product

United States

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